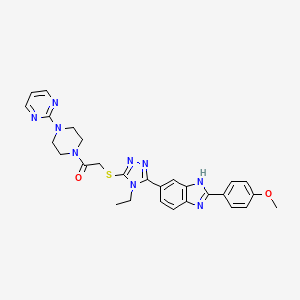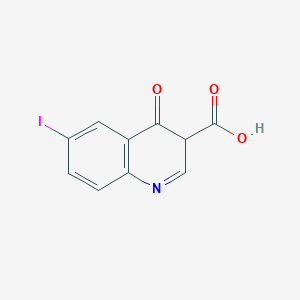
6-iodo-4-oxo-3H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-oxo-3H-quinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H6INO3 and a molecular weight of 315.06 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-4-oxo-3H-quinoline-3-carboxylic acid typically involves the iodination of 4-oxo-3H-quinoline-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium . The reaction is carried out under reflux conditions to ensure complete iodination at the 6th position .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-oxo-3H-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Iodo-4-oxo-3H-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-iodo-4-oxo-3H-quinoline-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom and the quinoline ring structure may facilitate binding to enzymes or receptors, leading to biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the iodine atom at the 6th position, which may affect its biological activity.
6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid: Contains an additional carboxylic acid group, which may influence its solubility and reactivity.
Uniqueness
The presence of the iodine atom at the 6th position in 6-iodo-4-oxo-3H-quinoline-3-carboxylic acid makes it unique compared to other quinoline derivatives. This structural feature can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H6INO3 |
|---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
6-iodo-4-oxo-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4,7H,(H,14,15) |
InChI Key |
DUMPCSABJHCXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)
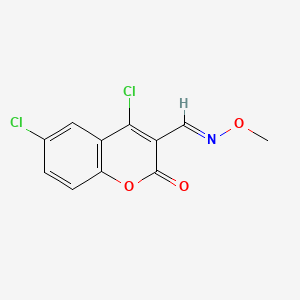
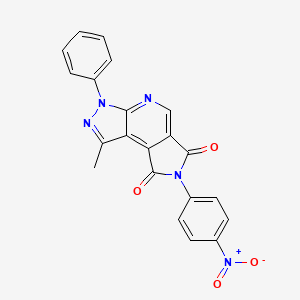
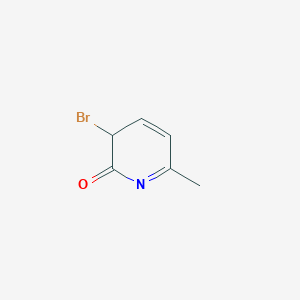
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
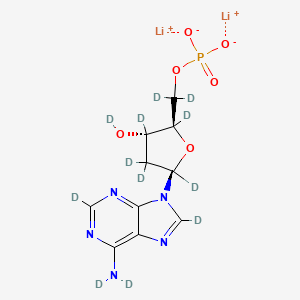
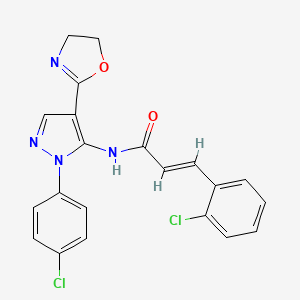

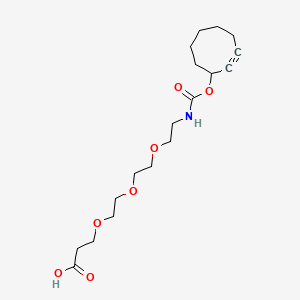
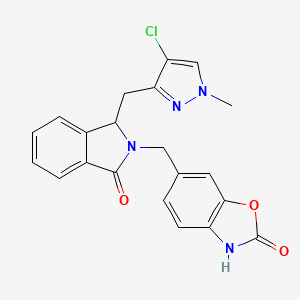
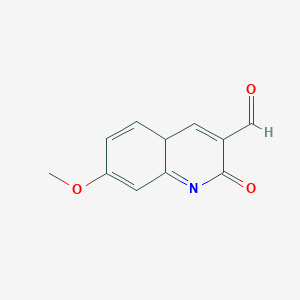
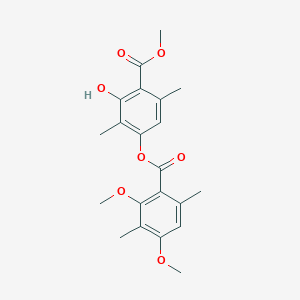
![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
